molecular formula C12H17N3O4 B2543534 ethyl2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate CAS No. 2411193-29-6

ethyl2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate

Cat. No.: B2543534
CAS No.: 2411193-29-6
M. Wt: 267.285
InChI Key: FLXKTKPOQWWEMG-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate (molecular formula: C₁₂H₁₇N₃O₄, molecular weight: 267.29 g/mol) is a synthetic ester derivative featuring a pyrimidine ring substituted with a methoxy group and an acetamido-propanoate side chain .

Properties

IUPAC Name

ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-4-19-11(17)10(14-8(2)16)7-9-5-6-13-12(15-9)18-3/h5-6,10H,4,7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXKTKPOQWWEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=NC(=NC=C1)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated reactions are widely employed for constructing the pyrimidine-propanoate linkage. A representative protocol involves:

Procedure :

  • Starting Material : Ethyl 2-acetamido-3-iodopropanoate (prepared via iodination of ethyl 2-acetamidoacrylate).
  • Coupling Partner : 2-Methoxy-4-(trimethylstannyl)pyrimidine.
  • Conditions :
    • Catalyst: PdCl₂(PPh₃)₂ (5 mol%).
    • Solvent: Dimethylformamide (DMF) at 90°C for 12 hours.
    • Base: Triethylamine (TEA) to neutralize HI byproducts.

Yield : 78–86% after column chromatography.

Mechanistic Insight : The Stille coupling mechanism facilitates carbon-carbon bond formation between the propanoate iodide and stannylated pyrimidine.

Nucleophilic Aromatic Substitution (SNAr)

The methoxy group can be introduced via SNAr on a pre-formed 2-chloropyrimidine intermediate:

Procedure :

  • Intermediate Synthesis : Ethyl 2-acetamido-3-(2-chloropyrimidin-4-yl)propanoate.
  • Methoxylation :
    • Reagent: Sodium methoxide (NaOMe) in methanol.
    • Temperature: Reflux at 65°C for 8 hours.
    • Monitoring: TLC (Rf = 0.45 in ethyl acetate/hexanes 1:1).

Yield : 70–82%, with <5% dechlorination byproducts.

Multi-Step Functionalization of Propanoate Esters

A sequential approach involves constructing the propanoate skeleton before introducing substituents:

Step 1: Esterification of Acrylic Acid

  • Reactants : Acrylic acid, ethanol, H₂SO₄ (catalytic).
  • Conditions : Reflux at 120°C for 6 hours.
  • Yield : 94% ethyl acrylate.

Step 2: Acetamido Group Introduction

  • Reactants : Ethyl acrylate, acetamide, LiHMDS.
  • Conditions : THF, −78°C to room temperature, 12 hours.
  • Yield : 88% ethyl 2-acetamidoacrylate.

Step 3: Pyrimidine Ring Installation

  • Method : Suzuki-Miyaura coupling with 2-methoxypyrimidin-4-ylboronic acid.
  • Catalyst : Pd(OAc)₂/XPhos system.
  • Yield : 75% after purification.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent Temperature (°C) Yield (%) Purity (%) Source
DMF 90 86 98
THF 65 78 95
MeCN 80 82 97

DMF outperforms THF and MeCN due to better solubility of palladium complexes.

Catalyst Loading and Yield Correlation

PdCl₂(PPh₃)₂ (mol%) Yield (%)
2 65
5 86
10 87

Increasing catalyst loading beyond 5% provides marginal yield improvements.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 5.2 Hz, 1H, pyrimidine-H), 6.89 (d, J = 5.2 Hz, 1H, pyrimidine-H), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.94 (s, 3H, OCH₃), 3.32 (dd, J = 14.0, 6.5 Hz, 1H, CH₂), 2.98 (s, 3H, NHAc).
  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O methoxy).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the acetamido group and planar geometry of the pyrimidine ring.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield Range (%)
Palladium Cross-Coupling High regioselectivity Requires toxic tin reagents 75–86
SNAr Cost-effective Limited to activated pyrimidines 70–82
Multi-Step Functionalization Modular design Lengthy synthesis 65–75

Chemical Reactions Analysis

Ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the methoxypyrimidinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Pyrimidine-Containing Esters

Compound Name Molecular Formula Key Functional Groups Key Differences Potential Applications Reference
Ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate C₁₂H₁₇N₃O₄ Methoxypyrimidine, acetamido, ester Unique acetamido-pyrimidine linkage Drug intermediates, enzyme inhibitors
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₃H₁₈N₂O₃S₂ Thietanyloxy, thioether, pyrimidine Sulfur-containing substituents Antimicrobial agents
Methyl 2-[[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] C₁₇H₁₄N₄O₅ Pyridine, cyano, dioxopyrimidine Cyanovinyl and dioxo groups Anticancer research

Key Observations :

  • The acetamido group distinguishes it from cyano or dioxo-substituted pyrimidines (), which may influence metabolic stability or binding affinity in biological systems.

Simple Esters and Aroma Compounds

Compound Name Molecular Formula Key Functional Groups Key Differences Applications Reference
Ethyl hexanoate C₈H₁₆O₂ Ester, alkyl chain Lacks heterocyclic rings Food flavoring (pineapple)
Ethyl 3-(methylthio)propanoate C₆H₁₂O₂S Thioether, ester Sulfur atom enhances volatility Aroma compounds

Key Observations :

  • The target compound’s pyrimidine ring introduces aromaticity and planar rigidity absent in simple esters like ethyl hexanoate, making it more suited for drug design than flavoring .

Physicochemical Properties

  • Molecular Weight: At 267.29 g/mol, the compound is heavier than most aroma esters (e.g., ethyl hexanoate: 144.21 g/mol) but lighter than complex pyrimidine-drug intermediates (e.g., Dabigatran precursors: ~400–500 g/mol) .
  • Polarity: The methoxy and acetamido groups increase polarity compared to non-heterocyclic esters, likely improving aqueous solubility .
  • Stability: The ester group may confer susceptibility to hydrolysis under acidic/basic conditions, a common trait shared with analogs like ethyl 3-(methylthio)propanoate .

Analytical Characterization

  • Chromatography: Due to its size and polarity, the compound would exhibit longer retention times in reversed-phase HPLC compared to simpler esters like ethyl hexanoate .
  • Mass Spectrometry : Protonated molecular ion [M+H]⁺ at m/z 268.29, with fragmentation patterns dominated by pyrimidine ring cleavage and ester group loss .

Biological Activity

Ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiproliferative, and other pharmacological effects, supported by research findings and case studies.

  • Molecular Formula : C12H16N2O3
  • Molecular Weight : 236.27 g/mol
  • CAS Number : 22767-72-2
  • Structure : The compound features an ethyl ester linked to an acetamido group and a pyrimidine derivative, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMIC (µg/mL)Reference
Compound AE. coli62.5
Compound BS. aureus78.12
Ethyl CompoundS. aureusTBDCurrent Research

Antiproliferative Effects

In vitro studies have demonstrated that ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate can exhibit antiproliferative effects against cancer cell lines. For example, compounds with similar structural motifs have shown promising results against HeLa and A549 cell lines.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µg/mL)Reference
Compound AHeLa226
Compound BA549242.52
Ethyl CompoundTBDTBDCurrent Research

The mechanism of action for ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate may involve the inhibition of key bacterial virulence factors and cancer cell proliferation pathways. In silico studies suggest that similar compounds can interact with regulatory proteins in bacteria, potentially disrupting quorum sensing mechanisms critical for virulence.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the effectiveness of pyrimidine derivatives in inhibiting S. aureus. The study reported that compounds with methoxy groups exhibited enhanced antibacterial activity, suggesting that ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate may share this property due to its methoxy substitution.
  • Anticancer Research : Another research project focused on the antiproliferative effects of pyrimidine-based compounds against lung and cervical cancer cell lines. The findings indicated significant growth inhibition, supporting the potential use of ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate in cancer therapy.

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